molecular formula C8H8BrFO B13711333 (4-Bromo-2-fluoro-5-methylphenyl)methanol CAS No. 1567665-94-4

(4-Bromo-2-fluoro-5-methylphenyl)methanol

Cat. No.: B13711333
CAS No.: 1567665-94-4
M. Wt: 219.05 g/mol
InChI Key: DIXAGUQFYRVLRS-UHFFFAOYSA-N
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Description

(4-Bromo-2-fluoro-5-methylphenyl)methanol is an organic compound with the molecular formula C8H8BrFO It is a derivative of phenylmethanol, where the phenyl ring is substituted with bromine, fluorine, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromo-2-fluoro-5-methylphenyl)methanol typically involves the following steps:

    Bromination: The starting material, 2-fluoro-5-methylphenol, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride to yield 4-bromo-2-fluoro-5-methylphenol.

    Reduction: The brominated product is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to obtain this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes and optimized reaction conditions to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form the corresponding aldehyde or carboxylic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be further reduced to form (4-Bromo-2-fluoro-5-methylphenyl)methane using strong reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions. This reaction is typically carried out in the presence of a base like sodium hydroxide or potassium carbonate.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium hydroxide, potassium carbonate, and various nucleophiles.

Major Products:

    Oxidation: 4-Bromo-2-fluoro-5-methylbenzaldehyde, 4-Bromo-2-fluoro-5-methylbenzoic acid.

    Reduction: (4-Bromo-2-fluoro-5-methylphenyl)methane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Bromo-2-fluoro-5-methylphenyl)methanol has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Material Science: It can be used in the synthesis of novel materials with unique properties, such as polymers and liquid crystals.

    Biological Studies: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of (4-Bromo-2-fluoro-5-methylphenyl)methanol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine, fluorine, and methyl groups can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways involved can vary based on the specific biological system being studied.

Comparison with Similar Compounds

    (4-Bromo-2-fluoro-5-methylbenzaldehyde): An oxidation product of (4-Bromo-2-fluoro-5-methylphenyl)methanol.

    (4-Bromo-2-fluoro-5-methylbenzoic acid):

    (4-Bromo-2-fluoro-5-methylphenyl)methane: A reduction product with different chemical properties.

Uniqueness: this compound is unique due to the specific combination of bromine, fluorine, and methyl groups on the phenyl ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

CAS No.

1567665-94-4

Molecular Formula

C8H8BrFO

Molecular Weight

219.05 g/mol

IUPAC Name

(4-bromo-2-fluoro-5-methylphenyl)methanol

InChI

InChI=1S/C8H8BrFO/c1-5-2-6(4-11)8(10)3-7(5)9/h2-3,11H,4H2,1H3

InChI Key

DIXAGUQFYRVLRS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Br)F)CO

Origin of Product

United States

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